molecular formula C15H24BNO5 B11831078 Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate

Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11831078
M. Wt: 309.17 g/mol
InChI Key: GNOQPPXBYXLJDV-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a tert-butyl group, a dioxaborolane ring, and a pyrrole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane ring can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its combination of functional groups, which imparts distinct reactivity and versatility in synthetic applications. The presence of both a boronic ester and a pyrrole ring allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C15H24BNO5

Molecular Weight

309.17 g/mol

IUPAC Name

tert-butyl 5-oxo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C15H24BNO5/c1-13(2,3)20-12(19)17-9-10(8-11(17)18)16-21-14(4,5)15(6,7)22-16/h8H,9H2,1-7H3

InChI Key

GNOQPPXBYXLJDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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